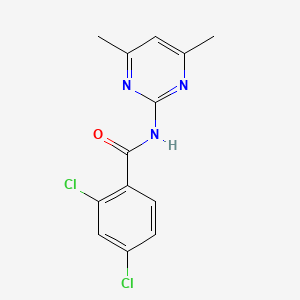

2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c1-7-5-8(2)17-13(16-7)18-12(19)10-4-3-9(14)6-11(10)15/h3-6H,1-2H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTABDGJWRGYSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330226 | |

| Record name | 2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805868 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349615-44-7 | |

| Record name | 2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide can be achieved through various methods. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Anticancer Activity: Research indicates that compounds similar to 2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide exhibit anticancer properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance the efficacy of anticancer agents by targeting specific pathways involved in tumor growth and proliferation .

- Antimicrobial Properties: The compound's structural features suggest potential activity against various microbial strains. It may inhibit bacterial growth through mechanisms similar to those of sulfonamides, which are known for their antibacterial effects .

-

Biochemical Research

- Enzyme Inhibition Studies: The compound can be utilized to study enzyme interactions and inhibition mechanisms. Its ability to bind to specific enzymes can provide insights into drug design and development .

- Targeting Cancer Pathways: Investigations into the compound's interaction with cancer-related pathways can help elucidate its mechanism of action and identify potential therapeutic targets.

Case Study 1: Anticancer Activity

A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, this compound showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features | Activity Type |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide | Widely used antibiotic | Antibacterial |

| 5-Fluorouracil | Pyrimidine analog | Anticancer agent | Antitumor |

| Chlorambucil | Alkylating agent | Used in cancer therapy | Antitumor |

| This compound | Benzamide derivative | Potential dual activity | Antibacterial/Antitumor |

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Findings

Structural Modifications and Bioactivity

- Pyrimidine vs. Cyclohexylamine Substituents: The target compound’s 4,6-dimethylpyrimidin-2-yl group contrasts with AH-7921’s dimethylaminocyclohexyl group. This difference shifts activity from pesticidal (target) to opioid receptor binding (AH-7921), emphasizing the role of heteroaromatic vs. aliphatic amines in target specificity .

- Chlorine Substitution Patterns : The 2,4-dichloro configuration in the target compound vs. 3,4-dichloro in AH-7921 alters electronic properties. The 2,4-arrangement may enhance pesticidal activity by optimizing steric and electronic interactions with fungal/enzymatic targets .

Biological Activity

2,4-Dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C19H19Cl2N7O

- Molecular Weight : 432.31 g/mol

- CAS Number : [2189888]

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Notably:

- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma)

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by inhibiting tubulin polymerization and disrupting microtubule dynamics .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.0 | Inhibition of tubulin polymerization |

| HeLa | 20.5 | Induction of apoptosis |

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Binding : It can bind to receptors on cell surfaces, modulating signal transduction pathways.

- Induction of Apoptosis : By activating pro-apoptotic pathways and inhibiting anti-apoptotic factors, it promotes programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical settings:

-

Study on A549 Cells :

- Conducted by [source], this study demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM.

- The study utilized flow cytometry to assess apoptosis rates, confirming that the compound effectively induced cell death.

- HeLa Cell Line Investigation :

Potential Therapeutic Applications

Given its promising biological activity, this compound is being explored for various therapeutic applications:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-4,6-dimethylpyrimidine with 2,4-dichlorobenzoyl chloride in anhydrous acetone or THF under reflux (60–80°C) for 6–12 hours. Catalytic bases like triethylamine improve yields by neutralizing HCl byproducts. Yields typically range from 70–85% after purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Data Note : Statistical validation (e.g., ANOVA) is recommended to assess variability in yields across reaction scales or solvent systems .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyrimidine ring vibrations (~1550–1600 cm⁻¹). Discrepancies in NH/OH stretches may arise from moisture; ensure sample dryness .

- NMR : ¹H NMR should show pyrimidine protons (δ 6.8–7.2 ppm, singlet for H-2) and aromatic protons from the dichlorobenzamide (δ 7.5–8.0 ppm). ¹³C NMR distinguishes carbonyl carbons (~168 ppm) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding. For example, the dihedral angle between pyrimidine and benzamide rings is critical for stability .

Q. What computational methods are used to predict the compound’s physicochemical properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Software like Gaussian or ORCA is used. Solubility can be estimated via COSMO-RS simulations .

Advanced Research Questions

Q. How does the compound’s structural flexibility impact its binding affinity in enzyme inhibition studies?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with target enzymes (e.g., kinases). Key parameters:

- Torsional Angles : Pyrimidine-benzamide orientation affects hydrophobic pocket fit.

- Halogen Bonding : 2,4-dichloro groups may interact with catalytic residues (e.g., histidine in proteases).

- Validation : Compare docking scores with experimental IC₅₀ values from fluorescence-based assays .

Q. What strategies mitigate contradictions between in vitro bioactivity and computational predictions?

- Methodological Answer :

- False Positives : Verify purity (>95% by HPLC) to exclude impurities mimicking activity .

- Solvent Effects : Test activity in multiple solvents (DMSO, PBS) to account for aggregation or solubility artifacts.

- Free Energy Calculations : Use Molecular Dynamics (MD) simulations (AMBER, GROMACS) to refine binding free energy estimates .

Q. How can synthetic byproducts be systematically identified and quantified?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., unreacted 2-amino-4,6-dimethylpyrimidine) using a C18 column and ESI ionization.

- Kinetic Analysis : Monitor reaction progress via inline FTIR or Raman spectroscopy to optimize reaction termination time .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., chloroform/acetone, 1:5 v/v) to enhance crystal growth. Slow evaporation at 4°C is preferred .

- Hydrogen Bonding : The amide NH often forms intermolecular bonds with pyrimidine N atoms, stabilizing the lattice. Disorder in chloro groups may require low-temperature (100 K) data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.